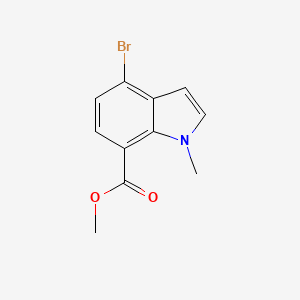
N-benzyl-3-methyl-4-(4-piperidyloxy)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The piperidine ring can be introduced through a cyclization reaction, and the final compound is obtained by coupling the benzofuran and piperidine intermediates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its interactions with key proteins and signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound used in phototherapy for skin conditions.
Angelicin: Known for its antimicrobial properties.
Uniqueness
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-15-20-18(26-17-10-12-23-13-11-17)8-5-9-19(20)27-21(15)22(25)24-14-16-6-3-2-4-7-16/h2-9,17,23H,10-14H2,1H3,(H,24,25) |
InChI Key |
DPWZRKPXAIRZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)

![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)



